ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0534813
InChI: InChI=1S/C22H23ClN2O5/c1-3-29-22(27)21-12-20(15-4-8-18(28-2)9-5-15)24-25(21)13-17(26)14-30-19-10-6-16(23)7-11-19/h4-12,17,26H,3,13-14H2,1-2H3/t17-/m0/s1
SMILES: CCOC(=O)C1=CC(=NN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)OC
Molecular Formula: C22H23ClN2O5
Molecular Weight: 430.9 g/mol

ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC0534813

Molecular Formula: C22H23ClN2O5

Molecular Weight: 430.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate -

Specification

Molecular Formula C22H23ClN2O5
Molecular Weight 430.9 g/mol
IUPAC Name ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C22H23ClN2O5/c1-3-29-22(27)21-12-20(15-4-8-18(28-2)9-5-15)24-25(21)13-17(26)14-30-19-10-6-16(23)7-11-19/h4-12,17,26H,3,13-14H2,1-2H3/t17-/m0/s1
Standard InChI Key OFKGGSVHXHMDDN-KRWDZBQOSA-N
Isomeric SMILES CCOC(=O)C1=CC(=NN1C[C@@H](COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)OC
SMILES CCOC(=O)C1=CC(=NN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)OC
Canonical SMILES CCOC(=O)C1=CC(=NN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)OC
Appearance Solid powder

Introduction

Ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate is a complex organic compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Despite the lack of specific literature on this compound, its structure suggests potential applications in pharmaceutical research due to the presence of functional groups that are commonly found in bioactive molecules.

Synthesis

The synthesis of ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate typically involves multi-step organic reactions. These steps may include the formation of the pyrazole ring, introduction of the 4-chlorophenoxy and 4-methoxyphenyl groups, and esterification to form the ethyl ester. The specific conditions and reagents used can vary based on the desired yield and purity of the final product.

Potential Biological Activities

While specific biological activity data for this compound are not available, pyrazoles in general have shown promise in various therapeutic areas:

  • Anticancer Activity: Some pyrazoles have been found to exhibit cytotoxic effects against human cancer cell lines .

  • Antimicrobial Activity: Pyrazoles can act as antimicrobial agents, effective against bacteria and fungi .

  • Anti-inflammatory Activity: Certain pyrazole derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory conditions .

Research Findings and Future Directions

Given the lack of specific research on ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate, future studies should focus on its synthesis optimization, structural characterization, and biological activity evaluation. Techniques such as NMR and mass spectrometry can be used for structural confirmation, while in vitro assays can assess its potential therapeutic applications.

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